molecular formula C7H5FN2 B12835353 2-fluoro-1H-pyrrolo[3,2-b]pyridine

2-fluoro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B12835353
M. Wt: 136.13 g/mol
InChI Key: HARCLHZFTRRWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring with a fluorine atom attached at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-1H-pyrrolo[3,2-b]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a palladium-catalyzed cyanation/reduction sequence can be employed to introduce the aminomethyl moiety, followed by regioselective chlorination and subsequent deprotection steps .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic processes and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. Reaction conditions often involve specific temperatures, solvents, and reaction times to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

2-fluoro-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to these receptors, the compound can modulate signaling pathways and exert its biological effects.

Comparison with Similar Compounds

2-fluoro-1H-pyrrolo[3,2-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological properties.

Properties

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

IUPAC Name

2-fluoro-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C7H5FN2/c8-7-4-6-5(10-7)2-1-3-9-6/h1-4,10H

InChI Key

HARCLHZFTRRWLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2)F)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.